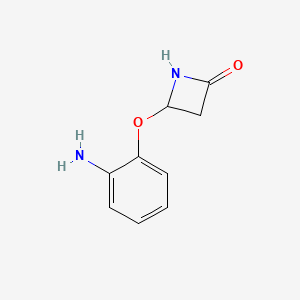

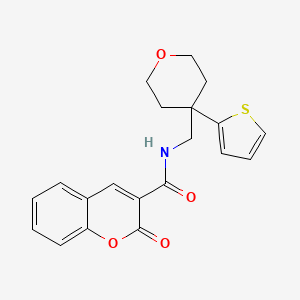

2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

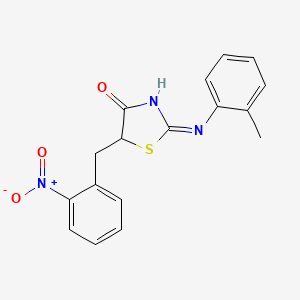

The compound 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-1-methylpyridin-4(1H)-one is a derivative of benzylpiperazine, which is a class of compounds known for their potential therapeutic applications. Benzylpiperazine derivatives have been studied for their cerebral vasodilatory effects, as well as for their affinity for the dopamine transporter (DAT), which is relevant in the context of cocaine abuse therapeutic agents.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been explored in the context of identifying metabolites of cerebral vasodilators such as KB-2796. The metabolites of KB-2796 and related compounds were synthesized to confirm their proposed structures, which suggests that similar synthetic methods could be applied to the compound . Additionally, the synthesis of optically pure phenyl-substituted piperazines indicates that the stereochemistry of such compounds can significantly influence their binding affinity to biological targets like DAT .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various functional groups that can influence the compound's pharmacological properties. The fluorophenyl group, as seen in the compound of interest, is a common substituent that can affect the compound's ability to interact with biological targets. The methoxybenzyl moiety could potentially impact the compound's solubility and metabolic stability .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions depending on their substituents. The presence of a fluorophenyl group can influence the reactivity of the compound, potentially affecting its metabolism and the formation of active or inactive metabolites. The synthesis of these compounds often involves reactions such as alkylation, acylation, and etherification, which are crucial for introducing the desired functional groups onto the piperazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are determined by their molecular structure. The presence of fluorine atoms and methoxy groups can influence the compound's lipophilicity, which is an important factor in its ability to cross biological membranes. The piperazine ring contributes to the basicity of the compound, which can affect its solubility and distribution within the body. The stereochemistry of the compound, particularly the configuration of any chiral centers, can also have a significant impact on its pharmacokinetic and pharmacodynamic properties .

Propiedades

IUPAC Name |

2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]-1-methylpyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-4-3-5-21(14-18)32-2)23(30)15-22(27)25(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h3-9,14-16H,10-13,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQNDWHMUMNODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)

![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)